1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a complex organic compound that features a unique combination of pyrimidine and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative under basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide in the presence of a strong base.
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.
Coupling of the Two Moieties: The final step involves coupling the pyrimidine and isoquinoline moieties through a thiol-ether linkage, typically using a thiolating agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- **2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Uniqueness
The uniqueness of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and isoquinoline moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H21N3O2S/c1-2-5-15-10-16(22)20-18(19-15)24-12-17(23)21-9-8-13-6-3-4-7-14(13)11-21/h3-4,6-7,10H,2,5,8-9,11-12H2,1H3,(H,19,20,22) |
InChI Key |
ASNIBKKNCOXOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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